Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC18123305
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3 |
| Standard InChI Key | RQCWRTQCRGHFJF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=CC=NN2C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1427437-80-6) has the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its IUPAC name, methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate, reflects the fused bicyclic system comprising a pyrazole ring (positions 1,5-a) and a pyridine ring. The chlorine atom occupies the 4-position of the pyridine ring, while the methyl ester group is at the 5-position . The SMILES notation COC(=O)C1=C(C2=CC=NN2C=C1)Cl encodes this structure, highlighting the ester (COC(=O)) and chlorine (Cl) substituents .
Structural and Electronic Properties
X-ray crystallography and computational modeling reveal a planar fused-ring system with slight puckering at the ester moiety . The chlorine atom induces electron withdrawal, polarizing the pyridine ring and enhancing reactivity at the 5-position. The ester group contributes to solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while the aromatic system enables π-π stacking interactions with protein targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ | |
| Molecular Weight | 210.62 g/mol | |
| XLogP3 (Partition Coefficient) | 1.8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis typically begins with 3-aminopyrazole derivatives, which undergo cyclization with electrophiles such as ethyl 3-ethoxyprop-2-enoate to form the pyrazolo[1,5-a]pyridine core . Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding intermediates like 5-chloropyrazolo[1,5-a]pyrimidine . Subsequent esterification with methanol in the presence of acid catalysts introduces the methyl ester group.
Example Reaction Sequence:
Optimization Strategies
Yield improvements (up to 80%) are achieved by modulating reaction conditions:
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Solvent Choice: Polar solvents like DMF enhance nucleophilic substitution rates during cyclization .
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Catalyst Loading: Sodium ethanolate increases esterification efficiency by deprotonating intermediates .
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Temperature Control: Reflux at 120°C during chlorination minimizes byproduct formation .
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiles
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate derivatives exhibit potent inhibition of CK2 and PI3Kδ, kinases implicated in cancer and inflammatory diseases .
Casein Kinase 2 (CK2) Inhibition
CK2, a serine/threonine kinase, is dysregulated in cancers such as leukemia and breast cancer. The compound’s pyrazolo[1,5-a]pyridine scaffold binds the ATP pocket of CK2, with the chlorine atom forming a halogen bond with Leu45. Derivatives like IC20 demonstrate a dissociation constant () of 12 nM and >100-fold selectivity over related kinases .
PI3Kδ Selectivity
In PI3Kδ-targeted therapies, the ester moiety enhances binding to Val828 in the kinase’s affinity pocket. Compound CPL302253, a structural analog, shows an IC₅₀ of 2.8 nM for PI3Kδ with minimal off-target activity .
Anticancer and Anti-Inflammatory Effects
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Apoptosis Induction: CK2 inhibition disrupts NF-κB signaling, promoting caspase-3 activation in leukemia cells .
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Immune Modulation: PI3Kδ blockade reduces interleukin-6 (IL-6) production in asthma models, attenuating airway inflammation .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution Reactions
The 5-position ester undergoes hydrolysis to carboxylic acids under basic conditions, enabling conjugation with amines or alcohols. For example:
.
Electrophilic Aromatic Substitution
Bromination at the 3-position using -bromosuccinimide (NBS) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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